molecular formula C12H10Br2N2S B14711520 N,N'-Sulfanediylbis(4-bromoaniline) CAS No. 13616-64-3

N,N'-Sulfanediylbis(4-bromoaniline)

Cat. No.: B14711520
CAS No.: 13616-64-3
M. Wt: 374.10 g/mol
InChI Key: YXACKRUDNFEMEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-Sulfanediylbis(4-bromoaniline) is a sulfur-bridged bis-aniline derivative where two 4-bromoaniline moieties are connected via a sulfanediyl (-S-) group. This compound is structurally characterized by the presence of bromine substituents at the para positions of the aromatic rings, which enhance its electronic and steric properties.

Properties

CAS No.

13616-64-3

Molecular Formula

C12H10Br2N2S

Molecular Weight

374.10 g/mol

IUPAC Name

4-bromo-N-(4-bromoanilino)sulfanylaniline

InChI

InChI=1S/C12H10Br2N2S/c13-9-1-5-11(6-2-9)15-17-16-12-7-3-10(14)4-8-12/h1-8,15-16H

InChI Key

YXACKRUDNFEMEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NSNC2=CC=C(C=C2)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-thiodi(p-bromoaniline) typically involves the reaction of p-bromoaniline with sulfur-containing reagents. One common method is the reaction of p-bromoaniline with sulfur dichloride (SCl2) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of N,N’-thiodi(p-bromoaniline) may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the consistency and purity of the final product. Techniques such as recrystallization and chromatography are often employed to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-thiodi(p-bromoaniline) can undergo various chemical reactions, including:

    Oxidation: The sulfur bridge can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to break the sulfur bridge, yielding p-bromoaniline.

    Substitution: The bromine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    p-Bromoaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N’-thiodi(p-bromoaniline) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-thiodi(p-bromoaniline) involves its interaction with molecular targets through its sulfur bridge and bromine atoms. The sulfur bridge can participate in redox reactions, while the bromine atoms can engage in halogen bonding and substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between N,N'-Sulfanediylbis(4-bromoaniline) and related compounds:

Compound Name Bridge Type Substituents Key Functional Groups
N,N'-Sulfanediylbis(4-bromoaniline) (Target) Sulfanediyl (-S-) 4-Bromo Aromatic Br, amine, sulfur bridge
N,N'-(1,3-Phenylenebis(methanylylidene))bis(4-bromoaniline) Schiff base (imine-linked benzene) 4-Bromo Imine, aromatic Br
4,4′-Sulfinylbis(N,N-diphenylaniline) Sulfinyl (-SO-) N,N-Diphenyl Sulfoxide, diphenylamine
N,N-Bis(2-thioethyl)-4-bromoaniline Thioethyl (-S-CH2CH2-) 4-Bromo Thioether, hydroxyl ethyl

Key Observations :

  • The sulfanediyl bridge in the target compound provides a simpler sulfur linkage compared to the sulfinyl (-SO-) group in 4,4′-Sulfinylbis(N,N-diphenylaniline), which may influence redox reactivity and coordination chemistry .
  • The Schiff base analog (imine-linked benzene) offers a rigid aromatic core, enhancing π-π stacking interactions, whereas the sulfur bridge allows for greater conformational flexibility .

Key Observations :

  • Palladium-catalyzed cross-coupling (used for sulfinyl derivatives) offers high yields (up to 79%) but requires specialized catalysts .
  • Thiol substitution (e.g., in thioethyl derivatives) achieves moderate yields (64%) but involves multi-step purification .

Key Observations :

  • The Schiff base derivative exhibits notable antimicrobial properties, suggesting that the target compound’s bromine substituents could similarly enhance bioactivity .
  • Thioethyl derivatives demonstrate utility in metal coordination (e.g., rhenium complexes), highlighting the role of sulfur in stabilizing metal-ligand interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.